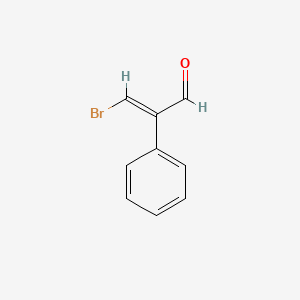
beta-Bromo-atropaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Bromo-atropaldehyde: is an organic compound with the molecular formula C9H7BrO It is a derivative of atropaldehyde, where a bromine atom is substituted at the beta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Two-Phase Bromination: A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones.
Industrial Production Methods: Industrial production methods for beta-Bromo-atropaldehyde are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: beta-Bromo-atropaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can also participate in β-elimination reactions, leading to the formation of α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Conditions typically involve the use of bases such as potassium carbonate or pyridine.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product.
Elimination Reactions: The major product is typically an α,β-unsaturated carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: beta-Bromo-atropaldehyde is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Compounds derived from this compound have shown potential as antimicrobial agents, particularly against gram-positive bacterial strains.
Industry:
Wirkmechanismus
The mechanism of action of beta-Bromo-atropaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or base used in the reaction.
Vergleich Mit ähnlichen Verbindungen
alpha-Bromo-α,β-unsaturated carbonyl compounds: These compounds share similar reactivity patterns and are used in similar synthetic applications.
Bromoacetaldehyde: Another brominated aldehyde with similar reactivity but different applications.
Uniqueness: beta-Bromo-atropaldehyde is unique due to its specific substitution pattern and the resulting reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and functional materials.
Eigenschaften
CAS-Nummer |
92707-27-2 |
|---|---|
Molekularformel |
C9H7BrO |
Molekulargewicht |
211.05 g/mol |
IUPAC-Name |
(E)-3-bromo-2-phenylprop-2-enal |
InChI |
InChI=1S/C9H7BrO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7H/b9-6- |
InChI-Schlüssel |
DAVINASGGHJHOC-TWGQIWQCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C\Br)/C=O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CBr)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















